Product packaging for Cannabinol, tetrahydro-(Cat. No.:CAS No. 1323-34-8)

Cannabinol, tetrahydro-

Cat. No.: B13745418
CAS No.: 1323-34-8
M. Wt: 314.5 g/mol
InChI Key: HGPAYXHIEJVIDC-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Nomenclature for Cannabinol (B1662348), tetrahydro-

The journey to identify the active components of cannabis was a prolonged scientific endeavor. While cannabis has been used for millennia for medicinal and religious purposes, isolating its psychoactive compounds proved challenging for early chemists. sydney.edu.aumdpi.comnih.gov In the 19th and early 20th centuries, scientists could only isolate an oily mixture, then known as "red oil," which was understood to contain the active principles. mdpi.com The term "cannabinol" was first used in the late 19th century to describe this resinous extract, leading to early confusion as it contained a mixture of substances. mdpi.comnih.govd-nb.info

Significant progress was made in the 1940s. In 1940, American chemist Roger Adams successfully isolated and identified Cannabidiol (B1668261) (CBD). wikipedia.orgd-nb.info Two years later, Adams' team was the first to document the synthesis of THC through the cyclization of CBD. wikipedia.org Around the same time, in June 1940, researchers led by A.J. Haagen-Smit reported the isolation of a substance they named "cannin," which, with decades of hindsight, is now believed to have been a rare isomer of THC, delta-10-THC. digitellinc.com

The nomenclature for tetrahydrocannabinol has also evolved. The most widely known isomer is delta-9-tetrahydrocannabinol (Δ⁹-THC). wikipedia.org However, an older chemical numbering system referred to this same molecule as Δ¹-tetrahydrocannabinol, which can be a source of confusion when reviewing earlier literature. odu.eduacs.org In the pharmaceutical context, the synthetic form of Δ⁹-THC is known by its International Nonproprietary Name (INN), dronabinol, which is available by prescription under trade names like Marinol and Syndros. wikipedia.orgodu.edumdpi.com

Significance and Scope of Research on Cannabinol, tetrahydro- within Cannabinoid Science

The isolation of THC was a catalyst for decades of research that fundamentally shaped our understanding of how cannabis exerts its effects on the body. Its significance extends far beyond its role as the primary psychoactive agent in cannabis. wikipedia.orgroyalsocietypublishing.org

A paramount consequence of THC research was the discovery of the endocannabinoid system (ECS) in the late 1980s and early 1990s. sydney.edu.aunih.govcambridge.org Scientists investigating the pharmacological actions of THC discovered specific cannabinoid receptors in the brain and central nervous system, which they named CB1. sydney.edu.auodu.eduroyalsocietypublishing.org The presence of these receptors implied that the body must produce its own cannabinoid-like substances to interact with them. This led to the identification of endogenous cannabinoids, or "endocannabinoids," such as anandamide (B1667382) and 2-arachidonoyl glyceride (2-AG). wikipedia.orgcambridge.orgodu.edu THC's structural similarity to the brain's own chemical, anandamide, allows it to bind to and activate cannabinoid receptors, thereby altering normal brain communication. drugsandalcohol.ie

The scope of research on THC is extensive. It serves as a critical pharmacological tool to explore the functions of the ECS, which is now known to regulate numerous physiological processes, including mood, memory, appetite, and pain perception. adf.org.auroyalsocietypublishing.org Clinically, THC is investigated for its therapeutic potential across a wide range of conditions. uu.se Research has shown its effectiveness in alleviating chronic pain, particularly neuropathic pain, and in managing nausea and vomiting induced by chemotherapy. nih.govunm.edumedicalnewstoday.com Synthetic THC (dronabinol) is approved by the U.S. Food and Drug Administration (FDA) for these purposes, as well as for appetite stimulation in AIDS-related anorexia. nih.gov

Furthermore, research often compares the effects of THC with other non-intoxicating cannabinoids, primarily cannabidiol (CBD). unm.eduharvard.edu While CBD has gained significant attention for its therapeutic properties without inducing a "high," studies suggest that THC is crucial for many of the medicinal benefits reported by users. adf.org.auunm.edu The ongoing scientific investigation into THC aims to further clarify its therapeutic mechanisms, evaluate its potential in various medical applications, and better understand its impact on human health. mdpi.comdrugsandalcohol.ie

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O2 B13745418 Cannabinol, tetrahydro- CAS No. 1323-34-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1323-34-8

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

6,6,9-trimethyl-3-pentyl-4a,6a,10a,10b-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9-13,16-17,19-20,22H,5-8H2,1-4H3

InChI Key

HGPAYXHIEJVIDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2C(C3C=C(C=CC3C(O2)(C)C)C)C(=C1)O

Origin of Product

United States

Biosynthesis and Biotransformation of Cannabinol, Tetrahydro

Enzymatic Pathways inCannabis sativafor Cannabinol (B1662348), tetrahydro- Synthesis

The biosynthesis of Cannabinol, tetrahydro- (THC) within the glandular trichomes of Cannabis sativa is a complex, multi-step enzymatic process. oup.comoup.com It begins with the formation of precursor molecules and culminates in the creation of the acidic form of THC, which is then converted to its psychoactive counterpart.

Precursor Molecules and Intermediates (e.g., Cannabigerolic Acid)

The journey to THC begins with the synthesis of Cannabigerolic Acid (CBGA), often referred to as the "mother of all cannabinoids". emeraldbayextracts.comcbd-alchemy.comgetsoul.com This foundational compound serves as the primary precursor for a variety of cannabinoids, including the acidic forms of THC, cannabidiol (B1668261) (CBD), and cannabichromene (B1668259) (CBC). emeraldbayextracts.comgetsoul.comcannactiva.com The formation of CBGA itself is a result of the convergence of two distinct biosynthetic pathways.

One pathway involves the production of olivetolic acid (OLA) from hexanoyl-CoA and malonyl-CoA, a reaction catalyzed by olivetol (B132274) synthase (OLS) and olivetolic acid cyclase (OAC). oup.comumn.eduresearchgate.net The other pathway, the methylerythritol 4-phosphate (MEP) pathway, generates geranyl pyrophosphate (GPP). oup.comrsc.org The crucial step in forming CBGA is the alkylation of olivetolic acid with geranyl pyrophosphate, a reaction facilitated by the enzyme geranylpyrophosphate:olivetolate geranyltransferase. rsc.orgresearchgate.net

CBGA's central role lies in its capacity to be transformed into different cannabinoid acids depending on the enzymatic machinery present in a particular Cannabis cultivar. emeraldbayextracts.comcbd-alchemy.com In THC-rich strains, CBGA is primarily directed towards the synthesis of tetrahydrocannabinolic acid (THCA). emeraldbayextracts.com

The following table summarizes the key precursor molecules and intermediates in the biosynthesis of Cannabinol, tetrahydro-:

MoleculeRoleSynthesizing Enzyme(s)Reference
Hexanoyl-CoAPrecursor to Olivetolic AcidAcyl-activating enzyme oup.comumn.edu
Malonyl-CoAPrecursor to Olivetolic AcidAcetyl-CoA carboxylase umn.edu
Olivetolic Acid (OLA)Core polyketide structure of cannabinoidsOlivetol synthase (OLS) and Olivetolic acid cyclase (OAC) oup.comumn.edu
Geranyl Pyrophosphate (GPP)Terpenoid precursorGeranyl pyrophosphate synthase rsc.org
Cannabigerolic Acid (CBGA)Direct precursor to THCAGeranylpyrophosphate:olivetolate geranyltransferase rsc.orgresearchgate.net

Role of Cannabinol, tetrahydro- Acid Synthase

The final and determining step in the biosynthesis of the acidic precursor to THC is catalyzed by the enzyme Δ⁹-tetrahydrocannabinolic acid synthase (THCA synthase). wikipedia.orgddtjournal.com This enzyme facilitates the oxidative cyclization of the monoterpene moiety of CBGA to form tetrahydrocannabinolic acid (THCA). researchgate.netwikipedia.org THCA synthase is a flavoprotein that utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor in this conversion. wikipedia.org The reaction is stereospecific, ensuring the formation of the correct molecular structure of THCA. ddtjournal.com

Research has shown that THCA synthase is expressed in the glandular trichomes of Cannabis sativa and is secreted into the trichome's storage cavity. oup.comwikipedia.org This compartmentalization is thought to protect the plant cells from the potential cytotoxicity of THCA and the byproduct of its synthesis, hydrogen peroxide. oup.comwikipedia.org The activity of THCA synthase is a key factor in determining the THC content of a cannabis plant, with polymorphisms in the enzyme leading to variations between "drug-type" and "fiber-type" varieties. wikipedia.org

The catalytic mechanism involves a hydride transfer from CBGA to the FAD cofactor, followed by a cyclization reaction. wikipedia.orgsci-hub.st Interestingly, the carboxyl group of CBGA is essential for the reaction to occur, as the enzyme shows no activity against cannabigerol (B157186) (CBG), which lacks this group. wikipedia.org

Non-Enzymatic Decarboxylation to Cannabinol, tetrahydro-

In fresh cannabis biomass, the vast majority of THC exists in its acidic form, THCA. nih.gov The conversion of the non-psychoactive THCA to the psychoactive Cannabinol, tetrahydro- (THC) is not an enzymatic process within the plant but rather a chemical reaction known as decarboxylation. rsc.orgresearchgate.net This reaction involves the removal of a carboxyl group (COOH) from the THCA molecule. ddtjournal.com

Decarboxylation is primarily induced by heat. researchgate.netnih.gov Studies have shown that the rate of this conversion is dependent on both temperature and time. For instance, at 110°C, the concentration of THCA approaches zero in 30 minutes, while at 145°C, this occurs in just 6 minutes. nih.gov This process is crucial for the activation of the psychoactive properties of cannabis. The conversion of THCA to THC is generally straightforward with minimal side reactions or by-products under controlled heating conditions. nih.gov However, at very high temperatures, further degradation to cannabinol (CBN) can occur. nih.gov It is important to note that there is another structural isomer, THCA-B, which is remarkably more stable and reluctant to decarboxylate compared to the more common THCA-A. nih.gov

The table below illustrates the effect of temperature on the decarboxylation time of THCA-A:

Temperature (°C)Time to Near Complete Decarboxylation (minutes)Reference
11030 nih.gov
1309 nih.gov
1456 nih.gov

Microbial and Chemoenzymatic Synthesis of Cannabinol, tetrahydro- and Analogues

The increasing interest in the therapeutic potential of cannabinoids has driven research into alternative production methods beyond plant cultivation. ddtjournal.com Direct chemical synthesis of THC is often challenging and can result in low yields. wikipedia.org Consequently, biotechnological approaches utilizing microorganisms and chemoenzymatic strategies have emerged as promising alternatives.

Microbial synthesis involves genetically engineering microorganisms, such as yeast (e.g., Saccharomyces cerevisiae and Pichia pastoris) or bacteria, to produce cannabinoids. oup.comwikipedia.orgplos.org Researchers have successfully expressed THCA synthase in these hosts, enabling the conversion of supplemented CBGA into THCA. nih.govmdpi.com More advanced strategies have focused on engineering the entire biosynthetic pathway into a microbe, allowing for the de novo synthesis of cannabinoids from simple sugars like galactose. oup.comwikipedia.orgmdpi.com This approach offers several advantages, including faster production cycles and greater control over the final product. mdpi.com It also opens the door to producing rare cannabinoids and novel, "new-to-nature" analogues by introducing different precursor molecules. oup.com

Chemoenzymatic synthesis combines the strengths of both chemical and biological catalysis. acs.orgscispace.com This hybrid approach can overcome limitations in purely enzymatic or chemical routes. For example, an enzymatic step might be used for a particularly challenging stereoselective reaction, while a chemical step could be more efficient for another transformation. acs.org This strategy allows for the creation of diverse cannabinoid analogues that may not be accessible through natural biosynthesis. rsc.orgrochester.edu The integration of biocatalysis into organic synthesis is a growing field with the potential to create more sustainable and efficient methods for producing complex molecules like THC and its derivatives. rochester.edu

Molecular Mechanisms of Action of Cannabinol, Tetrahydro

Cannabinoid Receptor Interactions

THC's interaction with cannabinoid receptors is central to its physiological and psychoactive effects. It acts as a partial agonist at both CB1 and CB2 receptors, meaning it binds to and activates these receptors, but with a lower efficacy than full agonists. nih.govfrontiersin.org

Agonism at Cannabinoid Receptor 1 (CB1)

The CB1 receptor is predominantly found in the central nervous system, and its activation by THC is largely responsible for the compound's psychoactive effects. wikipedia.orgmdpi.com THC exhibits a binding affinity for the human CB1 receptor with a reported pKi value of approximately 7.2. bmglabtech.com In vivo studies in mice have demonstrated that THC's activation of neuronal CB1 receptors leads to a characteristic "tetrad" of effects: suppression of locomotor activity, hypothermia, catalepsy (immobility in the ring test), and antinociception. nih.gov The affinity of THC for the CB1 receptor is comparable to that of the endogenous cannabinoid anandamide (B1667382). nih.gov

Agonism at Cannabinoid Receptor 2 (CB2)

CB2 receptors are primarily expressed in the immune system and peripheral tissues. nih.gov THC also acts as a partial agonist at CB2 receptors, though its efficacy at these receptors is even lower than at CB1 receptors in vitro. nih.govfrontiersin.org Some research has even suggested that under certain conditions, THC can act as a CB2 receptor antagonist. nih.gov For instance, in one study using COS-7 cells transfected with human CB2 receptors, THC showed minimal agonist activity and instead behaved as an antagonist against the potent synthetic agonist HU-210. nih.gov

Binding Affinities and Agonist Activities of Tetrahydrocannabinol (THC) at Cannabinoid Receptors

ReceptorBinding Affinity (pKi/Ki)ActivityReference
CB1pKi: 7.2 ± 0.6Partial Agonist bmglabtech.com
CB1Ki: 15 nMPartial Agonist acs.org
CB2Ki: 51 nMPartial Agonist acs.org

Receptor Occupancy and Functional Selectivity Studies

The concept of "functional selectivity" or "biased agonism" suggests that a ligand can stabilize different conformations of a receptor, leading to the activation of specific downstream signaling pathways. nih.govresearchgate.netmq.edu.au THC has been shown to exhibit such biased agonism at both CB1 and CB2 receptors.

At the CB1 receptor, THC demonstrates a bias towards G-protein-independent pathways involving β-arrestin. mdpi.com Studies have shown that THC can promote the recruitment of β-arrestin2 and subsequent receptor internalization. mdpi.comacs.org Specifically, one study found that THC showed a strong bias toward pERK1/2 and receptor internalization over cAMP inhibition. mdpi.com

At the CB2 receptor, THC also displays functional selectivity. Research indicates that THC strongly potentiates ERK phosphorylation but is less effective at recruiting β-arrestin and influencing cAMP signaling. mq.edu.aumdpi.com Furthermore, THC does not appear to activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, indicating a high degree of bias against this particular pathway. mq.edu.au

Non-Cannabinoid Receptor Modulation

Beyond the classical cannabinoid receptors, THC interacts with other receptor systems, contributing to its broad pharmacological profile. bunyiphemp.com.auwikipedia.orgmdpi.comacs.org

G Protein-Coupled Receptor (GPCR) Interactions (e.g., GPR55, GPR18)

GPR55: This orphan receptor has been proposed as a potential third cannabinoid receptor, although it shares low genetic similarity with CB1 and CB2. cannakeys.com THC acts as an agonist at GPR55, and its activation leads to an increase in intracellular calcium. cannakeys.comnih.gov This interaction has been observed in various cell types, including HEK293 cells and dorsal root ganglion neurons. nih.govresearchgate.net The activation of GPR55 by THC is thought to play a role in processes such as eating behaviors and pain modulation. cambridge.org

GPR18: THC is also an agonist for GPR18, another orphan GPCR. bunyiphemp.com.aumdpi.com The interaction between THC and GPR18 is considered more firmly established than its interaction with GPR55. cambridge.org Activation of GPR18 by THC has been demonstrated in various assays, including migration assays and measurements of intracellular calcium and ERK1/2 phosphorylation. nih.gov Docking studies suggest that THC binds to GPR18 in a manner different from its binding to CB1 and CB2 receptors. mdpi.com

Interaction of Tetrahydrocannabinol (THC) with Non-Cannabinoid GPCRs

ReceptorTHC ActivityObserved EffectReference
GPR55AgonistIncreases intracellular calcium cannakeys.comnih.gov
GPR18AgonistIncreases intracellular calcium and ERK1/2 phosphorylation nih.gov

Ligand-Gated Ion Channel Modulation (e.g., TRP channels)

THC has been shown to modulate the activity of several members of the Transient Receptor Potential (TRP) channel family, which are involved in sensory perception, including pain and temperature. nih.govscispace.com

TRPV2: THC acts as a potent activator of TRPV2 channels. nih.govresearchgate.net

TRPV3 and TRPV4: THC moderately modulates the activity of these channels. nih.govscispace.com

TRPA1: THC is also a moderate modulator of TRPA1 channels. nih.govscispace.com

TRPM8: THC moderately modulates TRPM8 channels. nih.govscispace.com

Notably, THC does not appear to modulate TRPV1 channels. nih.govresearchgate.netmdpi.com The interactions of THC with these various TRP channels may contribute to its analgesic and other sensory effects.

Enzyme Modulation

FAAH and MAGL Inhibition:

FAAH and MAGL are the principal enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. nih.govpeakereleaf.com By inhibiting these enzymes, the levels of these endogenous cannabinoids are increased, leading to enhanced activation of cannabinoid receptors. While the primary focus of therapeutic development has been on creating specific inhibitors for FAAH and MAGL to avoid the psychoactive effects associated with direct CB1 receptor agonists like THC, it's noteworthy that THC itself can influence the activity of these enzymes. peakereleaf.comannualreviews.org

The enzymes FAAH and MAGL are critical for maintaining the balance of the endocannabinoid system. peakereleaf.com FAAH primarily breaks down anandamide, a neurotransmitter that influences mood and pain perception, while MAGL degrades 2-AG, which is involved in inflammation and immune responses. peakereleaf.com THC's interaction with these enzymes, in addition to its direct receptor binding, contributes to its complex effects on the body.

CYP450 Inhibition:

The cytochrome P450 system is a superfamily of enzymes primarily located in the liver that are responsible for the metabolism of a wide variety of compounds, including drugs and toxins. peakereleaf.com THC is metabolized by CYP450 enzymes, and it can also inhibit their activity. peakereleaf.comresearchgate.net Specifically, THC has been shown to be metabolized by CYP2C9, CYP2C19, and CYP3A4. researchgate.net The primary metabolic pathway involves the conversion of THC to 11-hydroxy-THC (11-OH-THC), a psychoactive metabolite, which is then further metabolized to the non-psychoactive 11-nor-9-carboxy-THC (THC-COOH). researchgate.net

The inhibitory effects of cannabinoids on CYP450 enzymes can have significant clinical implications. For example, co-administration of THC with other drugs that are metabolized by the same CYP450 enzymes can lead to altered drug levels and potentially adverse effects. High concentrations of some cannabinoids have demonstrated strong inhibitory effects on CYP2C9 and CYP3A4. nih.gov

Table 1: Enzyme Modulation by Tetrahydrocannabinol

EnzymeFunctionEffect of THCKey Findings
FAAH Degrades anandamide (AEA). nih.govpeakereleaf.comInhibitionIncreases levels of anandamide.
MAGL Degrades 2-arachidonoylglycerol (2-AG). nih.govpeakereleaf.comInhibitionIncreases levels of 2-AG.
CYP2C9 Metabolizes THC to 11-OH-THC. researchgate.netSubstrate and InhibitorTHC is a substrate and can inhibit the metabolism of other drugs. nih.gov
CYP3A4 Metabolizes THC. researchgate.netSubstrate and InhibitorTHC is a substrate and can inhibit the metabolism of other drugs. nih.gov
CYP2C19 Metabolizes THC. researchgate.netSubstratePlays a role in the metabolism of THC.

Intracellular Signaling Cascades Affected by Cannabinol (B1662348), tetrahydro-

The binding of tetrahydrocannabinol (THC) to cannabinoid receptors, primarily the CB1 receptor, initiates a cascade of intracellular signaling events that ultimately mediate its diverse physiological and psychoactive effects. frontiersin.org These signaling pathways involve the modulation of key enzymes and second messengers within the cell.

Adenylate Cyclase Inhibition and cAMP Modulation

One of the most well-characterized signaling pathways activated by THC is the inhibition of adenylate cyclase. frontiersin.orgresearchgate.netcapes.gov.br This action is mediated through the coupling of the CB1 receptor to pertussis toxin-sensitive Gi/o proteins. frontiersin.orgjneurosci.org

The process unfolds as follows:

THC Binding: THC binds to and activates the CB1 receptor.

G-protein Activation: The activated CB1 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein, leading to its activation.

Adenylate Cyclase Inhibition: The activated Gαi/o subunit dissociates and directly inhibits the activity of adenylate cyclase, an enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orgresearchgate.net

Decreased cAMP Levels: The inhibition of adenylate cyclase results in a decrease in the intracellular concentration of cAMP. capes.gov.brnih.gov

The reduction in cAMP levels has significant downstream consequences, as cAMP is a crucial second messenger that activates protein kinase A (PKA). nih.gov By decreasing cAMP, THC treatment leads to a reduction in PKA activity. nih.gov PKA is responsible for phosphorylating and thereby activating numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). nih.gov Therefore, the inhibition of the adenylate cyclase/cAMP/PKA pathway by THC can alter gene expression and cellular function. nih.gov

Interestingly, under certain conditions, such as the concurrent stimulation of D2 dopamine (B1211576) receptors or after treatment with pertussis toxin, CB1 receptor activation can paradoxically lead to a stimulation of adenylate cyclase and an increase in cAMP levels, suggesting a link to Gs-type G-proteins. jneurosci.org

Table 2: THC's Effect on the Adenylate Cyclase Pathway

ComponentRoleEffect of THCConsequence
Adenylate Cyclase Enzyme that produces cAMP. researchgate.netInhibition. frontiersin.orgresearchgate.netcapes.gov.brDecreased production of cAMP. capes.gov.brnih.gov
cAMP Second messenger that activates PKA.Decreased levels. capes.gov.brnih.govReduced activation of PKA. nih.gov
PKA Kinase that phosphorylates downstream targets, including CREB. nih.govDecreased activity. nih.govAltered gene transcription and cellular function. nih.gov

MAPK Pathway Modulation

The mitogen-activated protein kinase (MAPK) cascade is another critical intracellular signaling pathway that is modulated by tetrahydrocannabinol (THC). realmofcaring.orgnih.gov The MAPK family includes several key kinases, such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. realmofcaring.orgoncotarget.com THC's influence on these pathways can lead to diverse cellular responses, including changes in cell survival, apoptosis, and migration. realmofcaring.orgoncotarget.comnih.gov

In several cell types, THC has been shown to inhibit the RAS-MAPK/ERK survival signaling cascade. realmofcaring.orgnih.gov This inhibition is often mediated through the CB1 receptor and can contribute to the pro-apoptotic effects of THC observed in some cancer cells. realmofcaring.orgnih.gov The inhibition of ERK activity by THC is associated with the activation of the pro-apoptotic protein BAD. nih.gov

Conversely, there is also evidence that THC can activate the ERK pathway. Acute administration of THC has been shown to increase the phosphorylation of ERK in certain brain regions. nih.gov Furthermore, in human mesenchymal stem cells, THC has been found to promote migration through a CB1 receptor-dependent activation of p42/44 MAPK (ERK1/2) phosphorylation. oncotarget.com

The effect of THC on other MAPK pathways, such as JNK and p38, appears to be more variable and cell-type dependent. realmofcaring.org In some instances, no significant regulation of p38 or JNK pathways by THC has been observed. realmofcaring.org However, in other contexts, activation of the JNK and p38 pathways has been reported following THC treatment. nih.gov

The modulation of the MAPK pathway by THC is a complex process that is influenced by the specific cellular context, the expression levels of cannabinoid receptors, and the duration of THC exposure. nih.gov

Cellular and Subcellular Effects of Cannabinol, Tetrahydro

Neurotransmitter Release Modulation (in vitro models)

Tetrahydrocannabinol (THC) significantly modulates the release of various neurotransmitters in the central nervous system, an effect primarily mediated through the activation of presynaptic CB1 cannabinoid receptors. oup.com In vitro studies using brain tissue slice preparations and cultured neurons have demonstrated that THC generally exerts an inhibitory effect on neurotransmitter release. oup.com

The primary mechanism involves the activation of G-protein coupled CB1 receptors on presynaptic terminals, which leads to the inhibition of voltage-gated calcium channels (N and P/Q types). nih.gov This reduction in calcium influx subsequently decreases the probability of neurotransmitter-filled vesicles fusing with the presynaptic membrane and releasing their contents into the synaptic cleft. mdpi.com

Key findings from in vitro models include:

Inhibition of Multiple Neurotransmitters : Studies have consistently shown that THC and other cannabinoids can inhibit the release of a wide range of neurotransmitters, including the excitatory amino acid L-glutamate and the inhibitory amino acid GABA. oup.com The release of monoamines such as noradrenaline, dopamine (B1211576), and 5-HT (serotonin), as well as acetylcholine, is also suppressed by THC in various in vitro preparations. oup.com

Brain Region Specificity : The modulatory effects of THC are observed in several brain regions rich in CB1 receptors, most notably the hippocampus, cerebellum, and neocortex. oup.com

Frequency-Dependent Inhibition : Research on cultured rat hippocampal neurons revealed that THC's inhibitory effect on excitatory neurotransmission is highly sensitive to the rate of neuronal firing. nih.gov At a low stimulation frequency (0.1 Hz), 1 µM THC effectively inhibited excitatory postsynaptic currents (EPSCs), but the effect was minimal at a higher frequency (0.5 Hz). nih.gov This suggests THC can act as a state-dependent modulator, switching from an agonist to an antagonist at higher firing rates. nih.gov

Dopamine Release : In contrast to its generally inhibitory role, some studies report that low doses of THC can increase the firing rate of dopaminergic neurons in the ventral tegmental area (VTA) and stimulate dopamine release in the nucleus accumbens shell, an effect also seen with other euphoriant drugs. oup.com

Table 1: Effects of THC on Neurotransmitter Release in In Vitro Models To display the table in an interactive format, you can copy and paste the data into a spreadsheet application.

Neurotransmitter Effect Model System Key Receptor Reference(s)
L-Glutamate Inhibition Cultured hippocampal neurons, brain slices CB1 oup.comkcl.ac.uk
GABA Inhibition Hippocampus, Amygdala, Cerebral Cortex CB1 oup.com
Dopamine Increased release (at low doses) Ventral Tegmental Area (VTA) CB1 oup.com
Noradrenaline Inhibition CNS neurons CB1 oup.com
5-HT (Serotonin) Inhibition CNS neurons CB1 oup.com
Acetylcholine Inhibition CNS neurons CB1 oup.com

Gene Expression and Protein Synthesis Alterations (cellular models)

THC exposure induces significant alterations in gene expression and protein synthesis across various cellular models. These changes can have long-lasting effects on cellular function, development, and pathology. The mechanisms often involve epigenetic modifications, such as changes in histone methylation and microRNA (miRNA) expression. mdpi.comnih.gov

Key research findings include:

MAPK Pathway : In leukemic cell lines, THC-induced cell death is preceded by substantial changes in the expression of genes involved in the mitogen-activated protein kinase (MAPK) signal transduction pathways. ashpublications.org

Inflammatory and Immune Response Genes : In SIV-infected macaque models and human immune cells, THC treatment has been shown to downregulate pro-inflammatory genes (e.g., TNF) and alter pathways related to immune regulation, often through the CB2 receptor. mdpi.com In cultured rat microglial cells, THC inhibited the LPS-stimulated mRNA expression of IL-1α, IL-1β, IL-6, and TNF-α. nih.gov

Cell Growth and Development : Studies in zebrafish embryos showed that THC exposure led to the differential expression of 904 genes, affecting pathways involved in drug metabolism, steroid hormone biosynthesis, and developmental regulation. bts.gov In Sertoli cells, THC down-regulated the mRNA expression of growth factors like VEGF, EGF, FGF, and GDNF. nih.gov Similarly, in HC11 mammary epithelial cells, THC reduced the mRNA levels of milk proteins and lipid synthesizing enzymes. plos.org

Protein Synthesis : Early in vitro studies on rat brain cortex slices demonstrated that THC could inhibit the incorporation of amino acids into proteins, suggesting a direct impact on protein synthesis. cdnsciencepub.com However, other studies did not find significant alterations in total protein secretion in Sertoli cells exposed to THC. tandfonline.com

Epigenetic Regulation : THC can induce epigenetic changes, including alterations in miRNA expression. mdpi.com For example, in the adult rat ovary following prenatal exposure, THC altered the expression of miR-122-5p and its target, Igf1r. mdpi.com In differentiating mouse lymph node cells, THC exposure was associated with changes in histone methylation marks (H3K4me3, H3K9me3, H3K27me3, and H3K36me3). nih.gov

Table 2: THC-Induced Alterations in Gene and Protein Expression in Cellular Models To display the table in an interactive format, you can copy and paste the data into a spreadsheet application.

Cell/Model System Key Genes/Proteins Affected Observed Effect Pathway/Function Reference(s)
Leukemic Cell Lines (CEM, HL60) MAPK pathway genes Altered expression Signal Transduction, Apoptosis ashpublications.org
SIV-Infected Macaque Immune Cells Inflammatory genes (e.g., TNF) Downregulation Immune Regulation mdpi.com
Rat Microglial Cells IL-1α, IL-1β, IL-6, TNF-α Decreased mRNA expression Inflammation nih.gov
Mouse Sertoli Cells (TM4) VEGF, EGF, FGF, GDNF, Caspase-3 Downregulation (growth factors), Upregulation (caspase-3) Cell Proliferation, Apoptosis nih.gov
Mouse Mammary Epithelial Cells (HC11) CSN2, WAP, FASN, PLIN2 Downregulation Milk Protein & Lipid Synthesis plos.org
Rat Ovary / Granulosa Cells Igf1r Downregulation Growth Factor Signaling mdpi.com
Rat Brain Cortex Slices General protein synthesis Inhibition Metabolism cdnsciencepub.com

Mitochondrial Function and Cellular Bioenergetics (in vitro studies)

THC has been shown to be a potent modulator of mitochondrial function, directly impacting cellular bioenergetics in a variety of in vitro systems. These effects are often independent of cannabinoid receptors and can lead to significant disruptions in cellular energy supply.

Key findings from in vitro studies include:

Disruption of Mitochondrial Membrane Potential (MMP) : A consistent finding is that THC diminishes the mitochondrial membrane potential (ΔΨm). physiology.orgresearchgate.net In A549 pulmonary cells, diminished MMP was observed at THC concentrations as low as 0.5 µg/ml, with the effect appearing as early as 1 hour after exposure. physiology.orgresearchgate.net This loss of membrane potential suggests an uncoupling of the electron transport chain from ATP synthesis. physiology.org

Depletion of ATP : The disruption of mitochondrial function leads to a rapid and extensive depletion of cellular ATP. In A549 cells, ATP levels declined in a dose-dependent manner following THC exposure, with an IC50 of 7.5 μg/ml after 24 hours. physiology.orgresearchgate.net

Increased Oxidative Stress : By impairing the electron transport chain, THC can enhance the production of reactive oxygen species (ROS). Studies on cerebral mitochondria showed that THC significantly increased hydrogen peroxide (H2O2) production and the mitochondrial free radical leak. nih.govresearchgate.net

Mitochondrial Permeability Transition Pore (mPTP) : The THC-induced loss of mitochondrial function in A549 cells was suppressed by cyclosporin (B1163) A, suggesting the involvement of the mitochondrial permeability transition pore (mPTP) in the process. physiology.org

Table 3: Effects of THC on Mitochondrial Parameters in In Vitro Studies To display the table in an interactive format, you can copy and paste the data into a spreadsheet application.

Parameter Effect Cell/Tissue Model Concentration/Details Reference(s)
Mitochondrial Respiration (Oxygen Consumption) Decrease Isolated Rat Brain & Heart Mitochondria, Oral Cancer Cells Inhibition of Complexes I, II, III nih.govnih.govresearchgate.net
Mitochondrial Membrane Potential (ΔΨm) Decrease A549 Pulmonary Cells, Rat Hippocampal Neurons As low as 0.5 µg/ml physiology.orgresearchgate.netnih.gov
ATP Levels Decrease A549 Pulmonary Cells IC50 of 7.5 µg/ml (24h) physiology.orgresearchgate.net
Oxidative Stress (ROS/H2O2 Production) Increase Isolated Cerebral Mitochondria, Rat Heart Mitochondria +171% H2O2 production nih.govresearchgate.net
NADH-Oxidase Activity Inhibition Rat Brain & Heart Mitochondria 50-73% inhibition at 10 µM nih.gov
Glycolytic Rate Increase Embryonic Stem Cells (ESCs) Observed at 100 nM elifesciences.org

Cellular Viability and Apoptosis Regulation (in vitro cancer models)researchgate.net

THC exhibits significant antitumor activity in a wide range of in vitro cancer models, primarily by reducing cell viability and inducing programmed cell death, or apoptosis. nih.gov These effects are often mediated by cannabinoid receptors, though receptor-independent mechanisms have also been identified. oatext.combjbms.org

Key findings in in vitro cancer models include:

Induction of Apoptosis : THC is a potent inducer of apoptosis in numerous cancer cell lines, including glioma, leukemia, lymphoma, breast, prostate, and bladder cancer cells. ashpublications.orgnih.govoatext.comnih.gov Apoptosis is confirmed by markers such as caspase-3 cleavage and PARP cleavage. ashpublications.orgnih.govmdpi.com For instance, in leukemic cell lines, THC induced apoptosis at concentrations as low as its IC50 within 6 hours of exposure. ashpublications.org

Receptor-Mediated Effects : The pro-apoptotic effects of THC are frequently mediated through the activation of CB1 and/or CB2 receptors. nih.govoatext.com In many hematopoietic and immune-derived cancers, such as leukemia and lymphoma, the effect is primarily driven by the CB2 receptor. oatext.com In contrast, in C6 glioma cells, THC-induced apoptosis involves the CB1 receptor. oatext.com The antitumor action can be reversed by specific CB1 or CB2 antagonists. oatext.com

Signaling Pathways : A key pathway activated by THC in glioma cells is the de novo synthesis of the pro-apoptotic sphingolipid ceramide. nih.govspandidos-publications.com This is often followed by the activation of an ER stress response and subsequent inhibition of the pro-survival AKT/mTORC1 axis. spandidos-publications.com

Autophagy-Mediated Cell Death : In addition to apoptosis, THC can induce cell death through the stimulation of autophagy. spandidos-publications.com In human glioma and hepatocellular carcinoma cells, THC induces an autophagic process that precedes and contributes to apoptosis. spandidos-publications.com

Cell Cycle Arrest : Cannabinoids can also inhibit cancer cell proliferation by inducing cell cycle arrest. nih.govspandidos-publications.com This can be a consequence of AKT inhibition, leading to the activation of cyclin-dependent kinase inhibitors like p21 and p27. nih.gov

Table 4: Effects of THC on Viability and Apoptosis in In Vitro Cancer Models To display the table in an interactive format, you can copy and paste the data into a spreadsheet application.

Cancer Cell Line Effect Key Mechanism/Receptor IC50 / Concentration Reference(s)
Human Leukemia (Jurkat, Molt-4, CEM, HL60) Reduced viability, induced apoptosis CB2-mediated, MAPK pathway changes 21.1-26.5 µM (viability) ashpublications.orgoatext.com
Human Glioma (C6) Reduced viability, induced apoptosis CB1-mediated, ceramide synthesis, autophagy Not specified nih.govoatext.comspandidos-publications.com
Human Breast Cancer Reduced viability, inhibited proliferation Id-1 inhibition, AKT pathway Not specified nih.govoatext.com
Murine Lymphoma/Leukemia (EL-4, LSA) Reduced viability, induced apoptosis CB1 and CB2 mediated Not specified oatext.com
Human Bladder Cancer (T24) Reduced viability, induced apoptosis Caspase-3 cleavage ~2.5 µM (apoptosis) nih.gov
Human Hepatocellular Carcinoma Reduced viability, induced autophagy TRB3 upregulation, AKT inhibition Not specified spandidos-publications.com

Neurogenesis and Synaptic Plasticity (cellular and organotypic slice models)dntb.gov.ua

THC exerts complex and sometimes contradictory effects on neurogenesis and synaptic plasticity in cellular and organotypic slice models. The outcomes can depend on the model system, the duration of exposure (acute vs. chronic), and the specific neuronal circuits being examined.

Key findings include:

Modulation of Synaptic Plasticity : THC can alter synaptic plasticity, a fundamental process for learning and memory. In the ventral tegmental area (VTA) of juvenile mice, chronic THC exposure eliminated a form of long-term depression (LTD) at excitatory synapses onto GABA neurons. frontiersin.org In organotypic hippocampal slices from offspring prenatally exposed to THC, LTD was also significantly diminished. nih.gov

Alterations in Dendritic Spines : Dendritic spines are the primary sites of excitatory synapses, and changes in their density can reflect synaptic reorganization. Chronic activation of CB2 receptors by an agonist in organotypic hippocampal slice cultures was shown to increase the density of dendritic spines on CA1 pyramidal neurons and enhance excitatory synaptic transmission. nih.gov This suggests that chronic cannabis use, through THC's action on CB2 receptors, could induce similar synaptic reorganization. nih.gov

Impact on Neuronal Development : In organotypic slice cultures from embryonic mice, acute THC exposure reduced the content of SCG10/stathmin-2, a protein crucial for axonal growth, in corticofugal axons. nih.gov This effect was mediated by the JNK signaling pathway and suggests that THC can disrupt critical processes during cortical development. nih.gov

Neuroprotective and Neurotoxic Effects : The impact of THC on neuronal survival can be context-dependent. While some studies suggest THC can have neuroprotective properties, others highlight its potential for neurotoxicity, particularly during development. nih.govmdpi.com In rat organotypic hippocampal slices exposed to oxygen-glucose deprivation, a model for ischemia, THC did not show the consistent neuroprotective effects against neuronal damage that were observed with cannabidiol (B1668261) (CBD). mdpi.com

Table 5: Effects of THC on Neurogenesis and Synaptic Plasticity To display the table in an interactive format, you can copy and paste the data into a spreadsheet application.

Model System Effect Key Finding Mechanism/Receptor Reference(s)
Organotypic Hippocampal Slices Enhanced excitatory transmission, increased spine density Chronic (but not acute) CB2 agonist treatment increased sEPSC frequency and spine density. CB2, ERK1/2 phosphorylation nih.gov
Organotypic Cortical Slices (Embryonic) Reduced axonal growth protein THC acutely reduced SCG10/stathmin-2 content in corticofugal axons. JNK pathway nih.gov
VTA Slices (Juvenile/Adolescent Mice) Impaired synaptic plasticity Chronic THC exposure eliminated CB1-dependent LTD at glutamate (B1630785) synapses onto GABA neurons. CB1 frontiersin.org
Organotypic Hippocampal Slices (Prenatal Exposure) Impaired synaptic plasticity Diminished long-term depression (LTD) at Schaffer collateral synapses. Not specified nih.gov
Organotypic Hippocampal Slices (Ischemia Model) No significant neuroprotection THC did not consistently protect against neuronal damage from oxygen-glucose deprivation. N/A mdpi.com

Immune Cell Modulation (in vitro)oup.com

Tetrahydrocannabinol is a potent immunomodulator, generally exerting suppressive effects on various immune cells in vitro. nih.gov These effects are largely mediated through CB1 and CB2 receptors, which are expressed on immune cells, with CB2 being particularly prominent. nih.govoup.com

Key findings from in vitro studies on immune cells include:

Suppression of Cytokine and Chemokine Production : A primary effect of THC is the downregulation of cytokine and chemokine production by activated immune cells. nih.govscielo.br In vitro studies using human peripheral blood mononuclear cells (PBMCs), macrophages, and various cell lines have shown that THC can decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interferon-gamma (IFN-γ), Interleukin-1 (IL-1), Interleukin-2 (IL-2), and Interleukin-6 (IL-6). nih.govresearchgate.netmdpi.com

Modulation of T-Helper Cell Balance : THC can perturb the balance between cytokines produced by T-helper (Th) subsets, Th1 and Th2, which is crucial for a well-regulated immune response. nih.gov

Effects on Antigen-Presenting Cells (APCs) : THC can suppress the function of APCs like dendritic cells (DCs) and macrophages. oup.com In vitro, THC suppressed the lipopolysaccharide (LPS)-induced maturation of bone marrow-derived DCs. oup.com Treatment of these DCs with THC also reduced their ability to stimulate antigen-specific IFN-γ production by CD8+ T cells, an effect dependent on CB1 and/or CB2 receptors. oup.com

Toll-Like Receptor (TLR) Signaling : THC can modulate inflammatory signaling pathways controlled by Toll-like receptors. In PBMCs from multiple sclerosis patients and healthy controls, a combination of THC and CBD attenuated TLR3-induced production of the chemokine CXCL10 and the type I interferon IFN-β. mdpi.com

Table 6: Modulation of Immune Cells and Cytokines by THC In Vitro To display the table in an interactive format, you can copy and paste the data into a spreadsheet application.

Cell Type Cytokine/Function Effect of THC Receptor/Mechanism Reference(s)
Human PBMCs TNF-α, IFN-γ, IL-6, IL-1β Decrease CB1/CB2 nih.govmdpi.commdpi.com
Human Macrophages IL-1β, IL-6, TNF-α Decrease Not specified mdpi.com
Rat Microglial Cells IL-1α, IL-1β, IL-6, TNF-α Decrease (mRNA) Receptor-independent nih.gov
Murine Dendritic Cells Maturation (LPS-induced) Suppression CB1 and/or CB2 oup.com
Murine T-cells & Dendritic Cells Apoptosis Induction Not specified nih.gov
Human T, B, NK Cell Lines Cytokine Production Variable effects (concentration and cell-line dependent) Not specified nih.gov

Table of Mentioned Compounds

Compound Name Abbreviation
2-arachidonoylglycerol (B1664049) 2-AG
Acetylcholine
Anandamide (B1667382) AEA
Cannabichromene (B1668259) CBC
Cannabidiol CBD
Cannabigerol (B157186) CBG
Cannabinol (B1662348), tetrahydro- THC
Cannabivarin CBV
Ceramide
Cisplatin
Cyclosporin A
Deoxycorticosterone
Dopamine
Gemcitabine
Glutamate
Hydrogen peroxide H2O2
Interferon-gamma IFN-γ
Interleukin-1 IL-1
Interleukin-1 alpha IL-1α
Interleukin-1 beta IL-1β
Interleukin-2 IL-2
Interleukin-6 IL-6
Interleukin-8 IL-8
Interleukin-10 IL-10
Lipopolysaccharide LPS
Noradrenaline
Serotonin 5-HT
Tumor Necrosis Factor-alpha TNF-α

Pre Clinical Investigations of Cannabinol, Tetrahydro and Its Metabolites

In Vitro and In Vivo Pharmacokinetics (non-human animal models)

The study of pharmacokinetics, which encompasses the absorption, distribution, metabolism, and excretion of a compound, is fundamental to understanding its therapeutic and toxicological properties. In animal models, the pharmacokinetics of THC are characterized by its high lipophilicity, extensive metabolism, and complex distribution patterns.

Due to its high lipid solubility, THC is rapidly absorbed following administration and widely distributed throughout the body, particularly in adipose tissues where it can accumulate. nih.govmdpi.com This lipophilic nature allows it to readily cross the blood-brain barrier. sensiseeds.com

Studies in various animal models, including mice, rats, and dogs, have characterized the distribution of THC. In mice, for instance, age-dependent differences in distribution have been observed, with adolescent mice showing lower brain concentrations of THC but higher concentrations in white adipose tissue compared to adults. oatext.com Following intravenous administration in beagle dogs, THC exhibits a large steady-state volume of distribution (Vss), indicating significant tissue uptake. mdpi.comfrontiersin.org The high degree of plasma protein binding, around 97% in dogs, influences its initial volume of distribution. mdpi.comfrontiersin.org

Pharmacokinetic Parameters of Tetrahydrocannabinol in Animal Models

Animal Model Parameter Value Reference
Beagle Dog Systemic Clearance (CL) 8.85 (6.88–14.4) mL/min/kg mdpi.comfrontiersin.org
Beagle Dog Volume of Distribution (Vss) 1.98 (1.30–2.30) L/kg mdpi.comfrontiersin.org
Beagle Dog Terminal Half-life (t1/2) 169 (139–476) min mdpi.comfrontiersin.org
Adult Mouse Brain Cmax (5 mg/kg) 1126 ± 110 pmol/g oatext.com
Adult Mouse Brain Tmax 120 minutes oatext.com

This table is interactive. Click on the headers to sort the data.

Further oxidation of 11-OH-THC leads to the formation of 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH), which is an inactive metabolite. nih.govroyalsocietypublishing.org THC-COOH then undergoes glucuronidation to form THC-COOH glucuronide, a more water-soluble conjugate that is readily excreted. nih.gov Other minor active metabolites, such as 8β-hydroxy-THC and 8β,11-dihydroxy-THC, have also been identified. nih.gov In beagle dogs, following oral administration, the primary metabolites detected are 11-OH-THC and 11-COOH-THC. mdpi.com

Major Metabolites of Tetrahydrocannabinol

Metabolite Precursor Activity Key Enzyme Family Reference
11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC) Tetrahydrocannabinol Active Cytochrome P450 nih.gov
11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH) 11-OH-THC Inactive Cytochrome P450 nih.gov

This table is interactive. You can filter the data by entering keywords in the search box above.

The elimination of THC and its metabolites occurs through various routes. Due to the formation of water-soluble glucuronide conjugates, metabolites are primarily excreted in the feces and urine. frontiersin.org Studies in dogs have shown that a significant portion of the administered dose is eliminated in the feces (40-45%) and a smaller portion in the urine (14-16.5%) within five days. frontiersin.org Biliary excretion is a major pathway, with about 55% of the dose being excreted into the bile. frontiersin.org The long terminal half-life observed in some studies is attributed to the slow release of THC from adipose tissue stores, making the return of the compound from tissue the rate-determining step in its elimination. frontiersin.org

Neurobiological Activity (Animal Models)

Pre-clinical studies in animal models have been instrumental in elucidating the neurobiological effects of THC, particularly its role in pain modulation and its potential as a neuroprotective agent.

THC has demonstrated significant antinociceptive (pain-relieving) effects in a variety of animal models of acute, inflammatory, and neuropathic pain. frontiersin.orgnih.govnih.gov These effects are primarily mediated through the activation of cannabinoid receptors, CB1 and CB2, which are key components of the endocannabinoid system. nih.govnih.gov CB1 receptors are densely expressed in brain regions and spinal cord areas involved in pain processing, and their activation can inhibit the transmission of pain signals. mdpi.comnih.gov

In rodent models of neuropathic pain, THC has been shown to reduce allodynia and hyperalgesia. frontiersin.org For instance, in rats with chemotherapy-induced neuropathic pain, THC administration suppressed nociceptive behaviors. mdpi.com Furthermore, studies have shown that THC can be effective in conditions where tolerance to opioids develops. In animal models of chronic neuropathic pain, the analgesic effect of THC was sustained, unlike that of morphine. mdpi.comfrontiersin.org The analgesic action of THC involves complex interactions with multiple neurotransmitter systems, including the opioid, GABAergic, and glutamatergic systems. mdpi.com

A growing body of pre-clinical evidence suggests that THC possesses neuroprotective properties, largely attributed to its anti-inflammatory and antioxidant effects. sensiseeds.compnas.org In various animal models of neurodegenerative diseases and acute neuronal injury, THC has shown the ability to mitigate neuronal damage. oatext.comnih.gov

In models of amyotrophic lateral sclerosis (ALS), treatment with THC has been reported to delay disease onset and prolong survival. oatext.comresearchgate.net Similarly, in animal models of Parkinson's disease, cannabinoids have shown potential in protecting dopaminergic neurons. nih.gov The neuroprotective effects are often linked to the activation of CB2 receptors, which are primarily expressed on immune cells, including microglia in the central nervous system. Activation of CB2 receptors can reduce the release of pro-inflammatory cytokines and mitigate the neuroinflammatory response that contributes to neuronal death in many neurodegenerative conditions. oatext.com Furthermore, THC has been shown to be a potent antioxidant, capable of protecting neurons from oxidative stress and glutamate-induced excitotoxicity, a mechanism that is independent of cannabinoid receptor activation. sensiseeds.compnas.org In an in vivo model of excitotoxicity in rats, THC reduced neuronal damage via a CB1-receptor-mediated mechanism. nih.gov

Anxiety and Stress Response Models

Preclinical research into the effects of tetrahydrocannabinol (THC) on anxiety and stress has revealed complex, dose-dependent actions. nih.gov A significant body of evidence from animal models suggests that THC can exert both anxiety-reducing (anxiolytic) and anxiety-provoking (anxiogenic) effects. nih.gov Generally, lower doses are associated with anxiolytic outcomes, while higher doses tend to produce anxiogenic responses. nih.gov However, these findings have not been entirely consistent across all studies. nih.gov

The mechanism behind these dual effects is thought to be related to THC's interaction with the endocannabinoid system. For instance, some research points to the activation of the transient receptor potential vanilloid subtype 1 (TRPV1) at higher concentrations, which could be involved in anxiogenic effects. nih.gov Human studies have sometimes diverged from preclinical findings, more frequently reporting anxiogenic effects from THC administration. nih.gov Some data suggests that regular cannabis users may experience blunted anxiogenic effects from THC. nih.gov

A systematic review of preclinical literature highlighted that while some studies report anxiety-reducing effects at specific dose ranges, a majority of observations found no significant effect of the compound on anxiety outcomes. researchgate.net In rats, one study noted anxiolytic effects at 2.5, 5, and 10 mg/kg but not at 20 mg/kg, demonstrating an inverted U-shaped dose-response curve. nih.gov Another study, however, reported beneficial effects across a wider range of doses. nih.gov These variable results underscore the complexity of predicting THC's effects on anxiety. researchgate.net

Summary of THC Effects in Preclinical Anxiety Models
Dose RangeObserved EffectPotential MechanismReference Model
LowAnxiolytic (Anxiety-reducing)Endocannabinoid System ModulationRodent Models nih.gov
HighAnxiogenic (Anxiety-provoking)TRPV1 Activation nih.govRodent Models nih.gov
VariableInconsistent/No EffectDose/Model DependentSystematic Reviews researchgate.net

Cognitive Processing and Memory Studies (pre-clinical models of impairment)

The impact of tetrahydrocannabinol on cognitive functions, particularly memory, is characterized by a notable biphasic, or hormetic, dose-response relationship. nih.gov High doses of THC are widely recognized for causing reversible disruption of short-term memory. nih.gov However, a contrasting body of preclinical evidence suggests that chronic administration of low doses may not only avoid impairment but could also confer neuroprotective benefits and improve cognitive function, especially in the context of aging. nih.govresearchgate.net

Studies in aged mice have demonstrated that continuous low-dose THC can reverse age-related declines in cognitive performance, including memory and learning. researchgate.net Following treatment, the cognitive performance of these older animals closely resembled that of young, untreated animals. researchgate.net Further research in animal models of Alzheimer's disease suggests that THC may help prevent neurodegenerative processes and protect against inflammation-induced cognitive damage. nih.gov The proposed mechanisms for these positive effects at low doses include the promotion of hippocampal neurogenesis and neuroplasticity, mediated through CB1 receptor activation. researchgate.net

Conversely, adolescent exposure to THC in animal models has been shown to lead to lasting cognitive deficits. frontiersin.org One study found that adolescent THC treatment in mice resulted in impaired working memory in young adulthood, while other behaviors like decision-making and anxiety were less affected. frontiersin.org This suggests that the timing of exposure is a critical factor in determining the cognitive outcomes of THC administration. frontiersin.org

Effects of THC on Cognition and Memory in Preclinical Models
Model/ConditionTHC AdministrationKey FindingsProposed Mechanism
Aged MiceChronic, Low DoseReversed age-related cognitive decline; restored memory and learning. researchgate.netPromotes hippocampal neurogenesis and neuroplasticity via CB1 receptors. researchgate.net
Alzheimer's Disease ModelsLow DosePrevents neurodegenerative processes; protects from inflammation-induced cognitive damage. nih.govAnti-inflammatory effects; potential delay of amyloid plaque formation. researchgate.net
Adolescent MiceChronicImpaired working memory in young adulthood. frontiersin.orgDisruption of neurodevelopmental processes. frontiersin.org
General Adult ModelsHigh, Acute DoseReversible short-term memory disruption. nih.govInhibition of neurotransmitter release in the hippocampus. nih.gov

Immunomodulatory Effects (Animal Models)

Immune Cell Modulation

In animal studies, THC administration has been linked to clear and reproducible immune suppression. youtube.com This includes the suppression of antibody formation and suppressed natural killer (NK) cell activity. nih.gov Studies have also shown that THC can inhibit the blastogenesis (proliferation) of blood leukocytes in response to mitogens. nih.gov

THC's effects extend to specific lymphocyte populations. In mouse models of autoimmune diseases, THC, particularly in combination with cannabidiol (B1668261) (CBD), has been shown to decrease the numbers of pro-inflammatory Th1 and Th17 cells in the central nervous system. nih.gov This modulation is accompanied by an increase in regulatory T cells (Treg cells), which play a crucial role in maintaining immune tolerance. nih.gov However, THC can also be toxic to immune cells at high concentrations, leading to cell death. youtube.com

Modulation of Immune Cells by THC in Animal Models
Immune Cell TypeObserved EffectFunctional Consequence
LeukocytesSuppressed blastogenesis nih.govReduced proliferative response to stimuli
B-CellsSuppression of antibody formation nih.govImpaired humoral immunity
Natural Killer (NK) CellsSuppressed activity nih.govReduced ability to kill target cells
T-Helper Cells (Th1, Th17)Decreased numbers nih.govReduced pro-inflammatory response
Regulatory T-Cells (Treg)Increased expression of FoxP3 nih.govEnhanced immune suppression/tolerance

Cytokine and Chemokine Regulation

The immunomodulatory activity of THC is significantly mediated through its influence on the production and release of cytokines and chemokines. Preclinical studies show a complex regulatory pattern, involving both suppression and enhancement of these signaling molecules. nih.gov

THC treatment in animal models has been associated with deficient production of certain cytokines, such as Interleukin-2 (IL-2) and interferon. nih.gov Conversely, THC can also enhance the production or release of pro-inflammatory cytokines from macrophages, including Interleukin-1 (IL-1), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). nih.gov In models of multiple sclerosis, treatment with THC and CBD resulted in lower levels of pro-inflammatory cytokines like IL-1, IL-6, IL-17, and TNF-α, while inducing an anti-inflammatory phenotype characterized by higher expression of IL-4 and IL-10. nih.gov Furthermore, THC in combination with CBD has been found to ameliorate Toll-like receptor 3 (TLR3)-induced signaling, which controls the production of IFN-β and the chemokine CXCL10. mdpi.com This is significant as CXCL10 is involved in the recruitment of immune cells to inflamed tissues. mdpi.com

Regulation of Cytokines and Chemokines by THC
Cytokine/ChemokineEffectCell Source (Example)Context
IL-2, InterferonSuppression nih.govLymphoid cellsGeneral Immunosuppression
IL-1, TNF-α, IL-6Augmented Release nih.govMacrophagesPro-inflammatory Response
IL-17Suppression nih.govTh17 cellsAutoimmune Models (e.g., EAE)
IL-4, IL-10Increased Expression nih.govTreg cellsAnti-inflammatory Response
IFN-β, CXCL10Inhibition (with CBD) mdpi.comPBMCsTLR3-induced signaling

Oncological Research (in vitro and animal models)

Cannabinoids, including tetrahydrocannabinol, have demonstrated potential anti-tumor effects across a variety of preclinical cancer models. survivornet.ca These compounds may act as direct anticancer agents by inhibiting tumor growth and inducing cell death. realmofcaring.orgaacrjournals.org Research suggests that cannabinoids can kill tumor cells without affecting their non-transformed counterparts, and may even offer protection to healthy cells. survivornet.ca

Anti-Proliferative and Pro-Apoptotic Mechanisms

The anti-cancer properties of THC are attributed to several mechanisms, primarily the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). survivornet.camdpi.com These effects have been observed in numerous cancer cell lines, including glioma, lung, prostate, breast, pancreas, and colorectal carcinoma. realmofcaring.orgmdpi.com

Anti-Proliferative Effects: THC can inhibit tumor growth by arresting the cell cycle. mdpi.com In models of non-small cell lung cancer, THC was found to inhibit epidermal growth factor (EGF)-induced growth. realmofcaring.org This inhibition was associated with the disruption of key signaling pathways, including the phosphorylation of ERK1/2, JNK1/2, and AKT. realmofcaring.org Similarly, in colorectal cancer cells, THC inhibits survival signaling pathways such as RAS-MAPK and PI3K-AKT. cannabisandhealth.org

Pro-Apoptotic Mechanisms: A primary mechanism by which THC exerts its anti-tumor activity is by inducing apoptosis. mdpi.comcannabisandhealth.org In glioma cells, THC-induced apoptosis is linked to the stimulation of sphingomyelin (B164518) hydrolysis and the accumulation of ceramide, a pro-apoptotic lipid. mdpi.comcannabisandhealth.org This activation of ceramide synthesis triggers endoplasmic reticulum (ER) stress, which is a key pathway leading to apoptosis in glioma, melanoma, and pancreatic tumor cells. mdpi.com The induction of apoptosis has also been demonstrated in Lewis lung adenocarcinoma cells and prostate carcinoma cells. survivornet.canih.gov

Anti-Proliferative and Pro-Apoptotic Effects of THC in Preclinical Cancer Models
Cancer TypeModelMechanismKey Findings
GliomaIn vitro (C6 cells), In vivo (mice, rats)Pro-apoptotic cannabisandhealth.orgInduces apoptosis via ceramide synthesis and ER stress; causes tumor regression. survivornet.camdpi.com
Lung Cancer (NSCLC)In vitro (A549, SW-1573), In vivo (mice)Anti-proliferative, Anti-metastatic realmofcaring.orgInhibits EGF-induced growth and metastasis; inhibits ERK, JNK, and AKT signaling. realmofcaring.org
Prostate CancerIn vitroPro-apoptotic nih.govInduces apoptosis via a receptor-independent mechanism. nih.gov
Colorectal CancerIn vitroPro-apoptotic, Anti-proliferative cannabisandhealth.orgInhibits RAS-MAPK and PI3K-AKT survival pathways; induces BAD-mediated apoptosis. cannabisandhealth.org
Various CancersIn vitro, In vivoAnti-proliferative, Pro-apoptotic mdpi.comInhibits tumor cell growth without affecting non-tumor cells. mdpi.com

Anti-Angiogenic and Anti-Metastatic Effects

Pre-clinical research indicates that Tetrahydrocannabinol (THC) may influence angiogenesis and metastasis, key processes in tumor progression. researchgate.net Studies in animal models have shown that cannabinoids can inhibit tumor neovascularization. researchgate.net The proposed mechanisms for these anti-tumor effects are varied and include the induction of cell death (apoptosis), inhibition of cell growth, and the hindrance of tumor angiogenesis, invasion, and metastasis. survivornet.caresearchgate.net

In various preclinical models, THC has demonstrated the ability to decrease the viability, proliferation, metastasis, and angiogenesis of melanoma cells. nih.gov In a murine model of lung cancer, THC was found to inhibit tumor growth and lung metastases. nih.gov Specifically, in non-small cell lung cancer cells, THC appeared to suppress the epithelial-mesenchymal transition, a critical process in the initiation of metastasis. nih.gov

Further investigations in a mouse model of ErbB2-driven metastatic breast cancer showed that THC treatment could reduce tumor growth and the number and severity of lung metastases. nih.gov This effect was associated with induced apoptosis and limited tumor angiogenesis. nih.gov The anti-metastatic and anti-angiogenic actions of cannabinoids have been linked to the alteration of cancer cell gene expression towards a less aggressive phenotype and the modulation of their secretomic profile. researchgate.net Cannabinoids may also modulate the release of factors from tumor cells that suppress the chemoattraction of vessel cells, thereby contributing to anti-angiogenesis. researchgate.net

However, it is important to note that the effects of THC on cancer progression may be complex and dependent on the cancer type. Some research has suggested that in breast cancer models with low expression of cannabinoid receptors, THC might suppress the anti-tumor immune response, potentially influencing cancer progression.

Table 1: Effect of THC on Lung Metastases in a Murine Model

Treatment GroupOutcome MeasureResult
Vehicle ControlNumber of Lung LesionsHigher incidence
THC-TreatedNumber of Lung LesionsSignificant reduction
Vehicle ControlLung WeightHigher weight
THC-TreatedLung WeightSignificant reduction

This table is a representation of findings from preclinical studies and does not imply clinical efficacy.

Other Systemic Interactions (Animal Models)

Metabolic and Endocrine System Studies

Pre-clinical studies in animal models have demonstrated that Tetrahydrocannabinol (THC) interacts with the metabolic and endocrine systems, influencing energy balance and hormone regulation. These interactions are often complex and can appear paradoxical.

In the context of metabolism, while THC is known to stimulate appetite, several animal studies have shown its potential to counteract obesity and related metabolic disorders. nih.govmdpi.com In animal models of diet-induced obesity, chronic administration of THC has been shown to prevent weight gain, reduce fat mass, and improve glucose tolerance and insulin (B600854) sensitivity. nih.govmdpi.comnih.gov One proposed mechanism for this effect is the alteration of the gut microbiota. In mice fed a high-calorie diet, THC treatment resulted in a gut microbiota composition more similar to that of healthy mice, potentially improving the processing of excess food without corresponding weight gain. sensiproducts.com

Conversely, THC has also been observed to attenuate weight loss in animal models of activity-based anorexia. In these studies, THC treatment led to a decrease in energy expenditure, thereby reducing weight loss in underweight subjects.

The endocrine system is also significantly modulated by THC in animal models. The compound has been shown to affect multiple hormonal axes. nih.gov It can influence the hypothalamic-pituitary-gonadal axis, with studies reporting suppression of testosterone (B1683101) production and circulating concentrations in male animals. nih.gov THC has also been found to decrease the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govresearchgate.net

Furthermore, THC can impact other hormones by depressing prolactin, thyroid gland function, and growth hormone, while elevating adrenal cortical steroids. nih.govnih.gov It appears to exert these effects by altering neurotransmitters in the hypothalamus. nih.gov For instance, THC may inhibit the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn leads to reduced secretion of LH and FSH from the pituitary gland. researchgate.net Similarly, its effects on the thyroid axis are thought to be mediated by the inhibition of thyrotropin-releasing hormone (TRH) in the hypothalamus. nih.gov

Table 2: Metabolic Effects of THC in a High-Fat Diet Mouse Model

ParameterControl Group (High-Fat Diet)THC-Treated Group (High-Fat Diet)
Body Weight GainIncreasedAttenuated
Glucose ToleranceImpairedImproved
Liver Steatosis MarkersElevatedReduced
Adipose TissueHypertrophic Cells PresentReduced Hypertrophy

This table summarizes representative findings from preclinical animal studies and is not indicative of human outcomes.

Analytical Methodologies and Characterization of Cannabinol, Tetrahydro

Extraction and Purification Techniques from Biological Matrices

The initial step in the analysis of THC from biological samples involves its extraction and purification to remove interfering substances. The choice of method depends on the matrix (e.g., blood, urine, oral fluid) and the specific analytical goals.

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of THC from an aqueous biological fluid into an immiscible organic solvent. An alkaline LLE using methyl tert-butyl ether has been described for the extraction of THC from blood. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used method that involves passing the liquid sample through a solid adsorbent material that retains the analytes of interest. The analytes are then eluted with a suitable solvent. SPE has been successfully applied to extract THC and its metabolites from whole blood and oral fluid. nih.govresearchgate.net

Supported Liquid Extraction (SLE): In SLE, the aqueous sample is absorbed onto an inert solid support. An immiscible organic solvent is then passed through the support to elute the analytes. A validated method for the quantitative and qualitative evaluation of cannabinoids in biological matrices utilizes supported liquid extraction. ojp.govojp.gov The sample is often acidified before being applied to the SLE cartridge, followed by elution with solvents like ethyl acetate (B1210297) and n-hexane. ojp.gov

A comparison of common extraction techniques is presented in the table below.

Extraction TechniquePrincipleCommon Solvents/MaterialsBiological Matrices
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquid phases.Methyl tert-butyl ether, HeptaneBlood
Solid-Phase Extraction (SPE)Adsorption of analyte onto a solid phase, followed by elution.C18, various polymeric sorbentsWhole blood, Oral fluid, Urine
Supported Liquid Extraction (SLE)Aqueous sample is absorbed onto a solid support, and analyte is eluted with an organic solvent.Diatomaceous earthBlood, Urine

Chromatographic Separation Methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)

Chromatography is essential for separating THC from its isomers and metabolites, which often have very similar chemical structures.

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity for the identification and quantification of THC and its metabolites. hst-j.orgwebsiteonline.cn Derivatization is often required to improve the volatility and thermal stability of the analytes. websiteonline.cn

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. nih.govacs.org It is particularly useful for analyzing non-volatile and thermally labile compounds, avoiding the need for derivatization. Reversed-phase HPLC with C18 columns is commonly employed for cannabinoid analysis. nih.govacs.org

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This has become the gold standard for cannabinoid analysis in biological matrices due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds. nih.govojp.gov It combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. Dual-column chromatographic methods have been developed to enhance the separation of THC isomers. ojp.govojp.gov

The following table summarizes key parameters for different chromatographic methods used in THC analysis.

Chromatographic MethodStationary Phase (Column)Mobile PhaseDetection Method
Gas Chromatography (GC)Various capillary columnsInert carrier gas (e.g., Helium)Mass Spectrometry (MS), Flame Ionization Detector (FID)
High-Performance Liquid Chromatography (HPLC)C18 (e.g., Agilent Poroshell 120 EC-C18, Restek Raptor C18) ojp.govnih.govAcetonitrile/Water, Methanol/Water mixtures, often with additives like formic or phosphoric acid nih.govnih.govDiode Array Detector (DAD), Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)C18, PFP (Pentafluorophenyl) ojp.govAcetonitrile/Water, Methanol/Water with ammonium (B1175870) formate (B1220265) or formic acid nih.govTandem Mass Spectrometry

Spectroscopic Analysis for Structural Elucidation of Analogues and Metabolites

Spectroscopic techniques are indispensable for the structural confirmation of THC, its analogues, and metabolites.

Mass Spectrometry (MS): When coupled with chromatographic techniques like GC or LC, MS provides information about the molecular weight and fragmentation pattern of the analytes. This data is crucial for identifying known compounds by comparing their mass spectra to library spectra and for elucidating the structure of unknown metabolites. For instance, in GC-MS analysis, specific ions are monitored for THC (e.g., 386, 371, and 303 m/z) and its carboxylated metabolite (e.g., 473, 488, and 371 m/z after derivatization). websiteonline.cn

Electrochemical Surface-Enhanced Raman Spectroscopy (EC-SERS): This technique has been explored for the rapid detection of THC and its primary metabolite, carboxy-tetrahydrocannabinol (THC-COOH). nih.gov It combines electrochemistry with SERS to enhance the Raman signal of the analytes, providing molecularly specific information. This method, complemented by computational calculations, shows promise for the sensitive detection of cannabinoids in bodily fluids. nih.gov

Quantitative Analysis in Complex Samples (e.g., in vitro media, animal tissues)

Accurate quantification of THC in complex biological matrices is essential for toxicological and pharmacological studies.

Validated quantitative methods typically employ either LC-MS/MS or GC-MS. nih.govhst-j.org These methods involve the use of internal standards, often deuterated analogues of the analytes, to correct for variations in extraction efficiency and instrument response. oup.com

Calibration curves are constructed using certified reference materials over a range of concentrations. The performance of the method is evaluated based on parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). ojp.govoup.com

The table below provides examples of reported calibration ranges and limits of quantification for THC in different biological matrices.

Analytical MethodBiological MatrixCalibration RangeLower Limit of Quantitation (LLOQ)
LC-MS/MSWhole Blood1 - 100 ng/mL1 ng/mL nih.gov
LC-MS/MSWhole Blood0.5 - 100 ng/mL0.5 ng/mL nih.gov
GC-MSWhole Blood5 - 100 ng/mL1 ng/mL websiteonline.cn
LC-MS/MSOral Fluid1 - 100 ng/mL1 ng/mL oup.com

Synthetic and Semisynthetic Approaches to Cannabinol, Tetrahydro and Analogues

Total Synthesis Routes for Cannabinol (B1662348), tetrahydro-

Total synthesis provides a means to produce THC and its isomers without reliance on botanical sources, offering control over stereochemistry and enabling the creation of analogues not found in nature. Several distinct strategies have been developed over the decades.

One of the earliest and most common approaches involves the acid-catalyzed condensation of olivetol (B132274) (5-pentylbenzene-1,3-diol) with a suitable monoterpene derivative. For instance, the reaction of olivetol with (+)-trans-p-mentha-2,8-dien-1-ol can yield Δ⁹-THC in a single step, although purification from the resulting mixture of products is necessary. acs.org A foundational method reported in 1967 involved the Friedel–Crafts alkylation of olivetol with (−)-cis/trans-verbenol, which, after further steps of chlorination and elimination, produced (−)-Δ⁹-THC. nih.gov

Another classic strategy employs a Diels-Alder reaction to construct the core ring system. This approach offers good stereochemical control. For example, a tandem Diels-Alder reaction followed by decarboxylation between isoprene (B109036) and a suitably substituted coumarin (B35378) derivative can be used to form the cis-fused ring system characteristic of certain THC isomers. frontiersin.org

More recent advancements have focused on enantioselective and stereodivergent methods. In 2014, a significant breakthrough was the development of a dual-catalysis system that allows for the synthesis of any of the four stereoisomers of Δ⁹-THC from the same set of starting materials by simply choosing the appropriate chiral catalysts. frontiersin.orgnih.gov This method involves an iridium-catalyzed asymmetric allylation and an amine-catalyzed reaction, providing highly selective access to each stereoisomer in just five steps. frontiersin.org Other modern approaches have utilized N-heterocyclic carbene (NHC) catalysis to achieve enantioselective synthesis of (−)-Δ⁹-THC in a concise, multi-step process from a known cinnamic acid. acs.org

Key Total Synthesis Strategies for Tetrahydrocannabinol
StrategyKey ReactantsKey FeaturesReference
Acid-Catalyzed CondensationOlivetol and a monoterpene (e.g., p-mentha-2,8-dien-1-ol, verbenol)Classic, often one-pot approach; can produce mixtures requiring purification. acs.orgnih.gov
Diels-Alder ReactionIsoprene and a substituted coumarinBuilds the core ring structure with potential for stereocontrol. frontiersin.org
Stereodivergent Dual CatalysisAllylic alcohol and an aldehyde (e.g., 5-methylhex-5-enal)Enables selective synthesis of all four Δ⁹-THC stereoisomers using chiral Ir and amine catalysts. frontiersin.orgnih.gov
N-Heterocyclic Carbene (NHC) CatalysisDonor-acceptor cyclobutanes and cinnamoyl fluoridesModern enantioselective approach leading to (−)-Δ⁹-THC. acs.org

Semisynthesis from Precursor Cannabinoids (e.g., Cannabidiol)

The structural similarity and natural abundance of other cannabinoids, particularly cannabidiol (B1668261) (CBD), make them attractive starting materials for the semisynthesis of THC. The primary method for converting CBD to THC is an acid-catalyzed intramolecular cyclization, also known as a ring-closing reaction. acs.orgwikipedia.org

This reaction closes the ether bridge to form the characteristic tricyclic dibenzopyran core of THC. The choice of acid catalyst (protic or Lewis acid) and reaction conditions (temperature, solvent, time) significantly influences the product distribution, primarily between the thermodynamically more stable Δ⁸-THC and the kinetically favored, naturally predominant Δ⁹-THC. acs.orgresearchgate.net

Commonly used catalysts include:

Lewis Acids : Boron trifluoride etherate (BF₃·OEt₂) is a standard reagent for this conversion. acs.org Other Lewis acids like triisobutylaluminium have also been shown to be effective. frontiersin.org

Protic Acids : Strong protic acids such as p-toluenesulfonic acid (p-TSA) and hydrochloric acid can also catalyze the cyclization, though they often lead to a mixture of products. acs.orgmdpi.com

The reaction typically proceeds via protonation of one of the double bonds in the CBD molecule, leading to a carbocation intermediate that then undergoes intramolecular attack by a phenolic hydroxyl group to close the pyran ring. acs.org Controlling the reaction parameters is crucial for maximizing the yield of the desired isomer. acs.org For example, continuous-flow synthesis protocols have been developed to precisely control these parameters, improving reaction performance and selectivity for either Δ⁹-THC or Δ⁸-THC. acs.orgnih.gov

Comparison of Catalysts in CBD to THC Conversion
Catalyst TypeExample CatalystPrimary Product(s)Reference
Lewis AcidBoron trifluoride etherate (BF₃·OEt₂)Δ⁹-THC, Δ⁸-THC acs.org
Lewis AcidTriisobutylaluminium (TIBAL)Δ⁹-THC frontiersin.org
Protic Acidp-Toluenesulfonic acid (p-TSA)Δ⁸-THC, Δ⁹-THC acs.orgmdpi.com
Protic AcidChlorosulfuric acid (HSO₃Cl)High selectivity for Δ⁸-THC nih.gov

Synthesis of Stereoisomers and Derivatized Analogues (e.g., cis-THC, hydrogenated derivatives)

Beyond the synthesis of the primary psychoactive isomer, (−)-trans-Δ⁹-THC, significant effort has been directed toward producing its stereoisomers and derivatized analogues to explore structure-activity relationships.

cis-THC : The cis-diastereomer of Δ⁹-THC, where the hydrogen atoms at positions 6a and 10a are on the same side of the ring system, is a minor constituent of the Cannabis plant. frontiersin.org It can be synthesized through several routes. One of the first methods involved the acid-promoted condensation of olivetol and citral, which yields a mixture of isomers including cis-THC. frontiersin.org Another approach involves the acid treatment of cis-CBD, which undergoes cyclization to yield a mixture containing Δ⁹-cis-THC. frontiersin.org More recently, highly stereoselective methods using chiral Brønsted acid catalysts, such as imidodiphosphorimidates (IDPis), have been developed to produce (−)-Δ⁹-cis-THC with high yield and selectivity. frontiersin.orgresearchgate.net

Hydrogenated Derivatives : Hydrogenated cannabinoids, such as hexahydrocannabinol (B1216694) (HHC), are analogues where the double bond in the THC cyclohexene (B86901) ring has been saturated. These compounds are typically synthesized via catalytic hydrogenation of THC (either Δ⁹-THC or Δ⁸-THC) or by starting from CBD, converting it to a THC mixture, and then hydrogenating the crude product. mdpi.comnih.govresearchgate.net The hydrogenation is commonly performed using a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (Adam's catalyst) under a hydrogen atmosphere. mdpi.comnih.gov This process creates a new stereocenter at the C-9 position, resulting in a mixture of two diastereomers, (9R)-HHC and (9S)-HHC, which can be separated by chromatography. nih.gov

Synthesis of Selected THC Analogues
AnalogueKey Synthetic StepStarting Material(s)Reference
cis-Δ⁹-THCAcid-catalyzed condensation or stereoselective cyclizationOlivetol and citral; cis-CBD frontiersin.org
Hexahydrocannabinol (HHC)Catalytic hydrogenationΔ⁹-THC or Δ⁸-THC mdpi.comnih.govresearchgate.net
All Four Δ⁹-THC StereoisomersStereodivergent dual catalysisSimple achiral precursors frontiersin.orgnih.gov

Future Directions and Emerging Research Avenues for Cannabinol, Tetrahydro

Elucidation of Novel Target Receptors and Mechanisms

While the effects of THC have traditionally been attributed to its activity at CB1 and CB2 receptors, a growing body of evidence reveals its interaction with a broader range of cellular targets. This expanded receptor profile is beginning to explain some of the compound's more nuanced and previously enigmatic physiological actions.

Key among these novel targets are orphan G protein-coupled receptors (GPCRs) and nuclear receptors. Specifically, GPR55, GPR18, and peroxisome proliferator-activated receptors (PPARs) have been identified as significant interaction partners for THC. nih.govsciforum.netfrontiersin.org

G protein-coupled receptor 55 (GPR55) has been proposed as a putative third cannabinoid receptor. cannabislifenetwork.com THC has been shown to activate GPR55, leading to an increase in intracellular calcium. nih.govresearchgate.net This signaling cascade is distinct from the Gi/o-protein coupling characteristic of CB1 and CB2 receptors and instead involves Gq, G12, and RhoA pathways. nih.govnih.gov The activation of GPR55 by THC is being investigated for its potential role in various physiological processes, including inflammation and cancer cell proliferation. researchgate.netnih.gov In vivo studies have shown that THC exposure can lead to an upregulation of GPR55 in certain brain regions, suggesting a role in the central nervous system's response to the compound. frontiersin.org

G protein-coupled receptor 18 (GPR18) is another orphan receptor that has been identified as a target for THC. sciforum.net Research indicates that THC can activate GPR18, resulting in calcium mobilization and the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.govdrexel.edu Interestingly, THC appears to act as a biased agonist at GPR18, meaning it can differentially activate distinct signaling pathways downstream of the receptor. nih.govresearchgate.net This biased agonism could lead to more specific cellular responses and is a key area of ongoing research.

Peroxisome Proliferator-Activated Receptors (PPARs) , particularly PPARγ, represent a class of nuclear receptors that are also modulated by THC. nih.govmdpi.com Evidence suggests that THC can directly bind to and activate PPARγ, leading to a variety of cellular effects independent of CB1 and CB2 receptor activation. mdpi.com For instance, the vasorelaxant effects of THC in isolated arteries have been shown to be mediated by PPARγ. nih.gov Furthermore, the neuroprotective effects of THC in certain experimental models have been linked to its activation of PPARγ. nih.gov The interaction of THC with PPARs highlights a mechanism by which this cannabinoid can influence gene expression and cellular metabolism.

Table 1: Novel Target Receptors for Tetrahydrocannabinol (THC) and Associated Signaling Mechanisms

Receptor Receptor Type Signaling Mechanism Activated by THC Potential Physiological Relevance
GPR55 G protein-coupled receptor Gq/G12/RhoA pathway activation, leading to increased intracellular calcium. nih.govnih.gov Inflammation, cancer cell proliferation, central nervous system responses. researchgate.netnih.govfrontiersin.org
GPR18 G protein-coupled receptor Gαi and Gαq pathway activation, resulting in calcium mobilization and MAPK activation (biased agonism). nih.govdrexel.eduresearchgate.net Immune modulation, intraocular pressure regulation. sciforum.net
PPARγ Nuclear receptor Direct binding and activation, leading to modulation of gene expression. nih.govmdpi.com Vasorelaxation, neuroprotection, anti-inflammatory effects. nih.gov

Structure-Activity Relationship (SAR) Studies of Cannabinol (B1662348), tetrahydro- Analogues

The exploration of the structure-activity relationships (SAR) of THC analogues is a critical area of research aimed at dissecting the molecular determinants of cannabinoid receptor binding and functional activity. By systematically modifying the chemical structure of THC, researchers can identify key pharmacophoric features responsible for its affinity and efficacy at various receptor targets.

Classical SAR studies have focused on modifications to the three main domains of the THC scaffold: the phenolic hydroxyl group, the alkyl side chain, and the dibenzopyran ring system. These studies have revealed that the length and branching of the alkyl side chain significantly influence potency at CB1 and CB2 receptors. For instance, elongating the C3 alkyl chain to a pentyl or heptyl group generally enhances cannabimimetic activity.

More recent research has expanded to investigate how structural modifications impact activity at novel targets like GPR55 and PPARγ. For example, the acidic precursor of THC, Tetrahydrocannabinolic acid (THCA), demonstrates higher potency at PPARγ than THC itself, suggesting that the carboxyl group is a key determinant for activity at this nuclear receptor. mdpi.comgreenleafmc.ca

The development of synthetic analogues has further illuminated the SAR of cannabinoids. For example, ajulemic acid, a synthetic analogue of a THC metabolite, is a potent PPARγ agonist, reinforcing the importance of the carboxyl group for this activity. greenleafmc.ca These SAR studies are instrumental in the rational design of novel cannabinoid-based therapeutics with improved receptor selectivity and desired pharmacological profiles, potentially separating the therapeutic effects from unwanted psychoactivity.

Development of Advanced In Vitro and Ex Vivo Models for Cannabinol, tetrahydro- Research

The limitations of traditional cell culture and animal models in fully recapitulating the complexity of human physiology have spurred the development of more sophisticated in vitro and ex vivo systems for studying THC. These advanced models offer the potential for more accurate and predictive research into the compound's mechanisms of action and therapeutic potential.

Three-dimensional (3D) cell cultures , including spheroids and organoids, are at the forefront of this development. These models more closely mimic the in vivo microenvironment by allowing cells to grow in a three-dimensional space, fostering cell-cell interactions and differentiation that are not possible in conventional 2D cultures. For example, brain organoids are being used to study the effects of THC on neuronal development and function in a human-relevant context.

Microfluidic devices , often referred to as "organs-on-a-chip," represent another significant advancement. These devices allow for the precise control of the cellular microenvironment and the co-culture of different cell types to simulate the architecture and function of human organs. A "brain-on-a-chip" model, for instance, could be used to investigate the effects of THC on the blood-brain barrier and neuronal communication with unprecedented detail.

Ex vivo tissue preparations continue to be a valuable tool. The use of precision-cut tissue slices from various organs, such as the brain, liver, or intestine, allows for the study of THC's effects in the context of the native tissue architecture and cellular diversity. These models are particularly useful for investigating metabolism and tissue-specific responses to the compound.

The data generated from these advanced models are expected to provide more translational insights into the effects of THC in humans, bridging the gap between preclinical research and clinical applications.

Computational Chemistry and Molecular Modeling of Cannabinol, tetrahydro- Interactions

Computational chemistry and molecular modeling have become indispensable tools in cannabinoid research, providing detailed insights into the interactions of THC with its receptor targets at the atomic level. These in silico approaches complement experimental studies by offering a dynamic and three-dimensional perspective on ligand-receptor binding.

Molecular docking simulations are widely used to predict the binding poses of THC and its analogues within the binding pockets of CB1, CB2, and novel receptor targets. These simulations help to identify key amino acid residues involved in ligand recognition and stabilization, guiding the design of new molecules with enhanced affinity and selectivity.

Molecular dynamics (MD) simulations provide a more dynamic view of receptor-ligand interactions over time. By simulating the movements of atoms and molecules, MD can reveal the conformational changes that occur in a receptor upon THC binding and activation. This information is crucial for understanding the mechanisms of receptor signaling and the basis of agonist versus antagonist activity.

Homology modeling is employed when the experimental structure of a target receptor is unavailable. By using the known structure of a related protein as a template, a 3D model of the target receptor can be constructed. This approach has been valuable for studying the interactions of THC with receptors like GPR55 and GPR18, for which high-resolution crystal structures are still emerging.

These computational approaches are not only accelerating the discovery of novel cannabinoid ligands but are also deepening our fundamental understanding of the molecular pharmacology of THC.

Investigation of Interactions with other Phytocannabinoids (e.g., entourage effect in pre-clinical settings)

The "entourage effect" is a hypothesis that the various compounds in the cannabis plant, including cannabinoids, terpenes, and flavonoids, work synergistically to produce a greater therapeutic effect than any single compound alone. Pre-clinical research is actively investigating the molecular basis of these interactions, particularly the interplay between THC and other phytocannabinoids.

Studies are exploring how non-psychoactive cannabinoids, such as Cannabidiol (B1668261) (CBD), may modulate the effects of THC. For example, CBD has been shown to be a negative allosteric modulator of the CB1 receptor, which may explain its ability to attenuate some of the psychoactive effects of THC.

Research is also examining the interactions of THC with minor cannabinoids, such as Cannabigerol (B157186) (CBG) and Tetrahydrocannabivarin (THCV), at both classical and novel cannabinoid receptors. These investigations aim to determine whether these compounds can enhance the therapeutic properties of THC while potentially reducing its adverse effects.

The entourage effect is a complex phenomenon, and rigorous pre-clinical studies are essential to elucidate the specific mechanisms of action and synergistic or antagonistic interactions between THC and other phytocannabinoids. Understanding these interactions is crucial for the development of full-spectrum cannabis-based medicines with optimized therapeutic profiles.

Q & A

Q. What validated analytical methods are recommended for quantifying THC and CBD in complex biological matrices?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are gold standards for cannabinoid quantification due to their sensitivity and specificity. For example, GC-MS is ideal for detecting THC metabolites in urine , while LC-MS/MS is preferred for plasma/serum analysis to avoid thermal degradation of cannabinoids .
  • Quality Control: Include internal standards (e.g., deuterated THC-d3) to correct for matrix effects . Cross-validate results with immunoassays to address potential false positives from structural analogs .

Q. How should researchers design pharmacokinetic studies to assess systemic exposure of THC in transdermal delivery systems?

Methodological Answer:

  • Experimental Design: Use a crossover study with controlled dosing (e.g., THC patches vs. oral administration) and stratified sampling of blood/plasma at timed intervals (0–72 hours). Monitor metabolites like 11-OH-THC for activity correlation .
  • Bioavailability Calculation: Apply non-compartmental analysis (NCA) using software like Phoenix WinNonlin to compute AUC (Area Under the Curve) and compare absorption rates .

Q. What methodologies are used to assess THC contamination in CBD products, and how can reproducibility challenges be mitigated?

Methodological Answer:

  • Analytical Workflow: Combine HPLC-UV for preliminary screening and LC-MS/MS for confirmatory quantification of THC (limit of detection ≤0.3% w/w) .
  • Reproducibility: Standardize extraction protocols (e.g., ethanol sonication) and participate in inter-laboratory proficiency testing. Note that partial reproducibility in existing studies often stems from inconsistent sample preparation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in studies reporting CBD-to-THC conversion in simulated gastric fluid?

Methodological Answer:

  • Controlled In Vitro Models: Replicate gastric conditions (pH 1.2, 37°C) with enzymatic activity (pepsin) and monitor reaction kinetics via LC-MS. Compare results across labs using standardized CBD purity (>99%) to minimize variability .
  • Molecular Dynamics (MD) Simulations: Model CBD’s acid-catalyzed cyclization to THC to identify transition states and validate experimental findings .

Q. What novel synthesis approaches exist for creating THC-protein conjugates for immunoassay development?

Methodological Answer:

  • Conjugation Strategies: Use carbodiimide crosslinkers (e.g., EDC/NHS) to link THC’s carboxyl group to carrier proteins (e.g., BSA). Optimize molar ratios (10:1 THC:protein) to maximize immunogenicity .
  • Analytical Validation: Confirm conjugation efficiency via MALDI-TOF mass spectrometry and ELISA to ensure antibody specificity .

Q. How can researchers address bioavailability challenges in transdermal THC delivery systems?

Methodological Answer:

  • Formulation Optimization: Use lipid-based nanoemulsions or permeation enhancers (e.g., terpenes) to improve skin penetration. Validate with Franz diffusion cells and human skin explants .
  • Pharmacodynamic Endpoints: Pair pharmacokinetic data with behavioral assays (e.g., pain relief in rodent models) to correlate bioavailability with efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.